molecular formula C32H19NO2S2 B1459253 endo-DNTT-PMI (DNTT-Precursor) CAS No. 1269669-43-3

endo-DNTT-PMI (DNTT-Precursor)

Cat. No.: B1459253
CAS No.: 1269669-43-3
M. Wt: 513.6 g/mol
InChI Key: FPMSTHBKYOHKKO-UHFFFAOYSA-N
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Description

endo-DNTT-PMI (DNTT-Precursor) is a specialized organic compound used in the synthesis of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT), a high-performance organic semiconductor. DNTT-based materials are critical for organic field-effect transistors (OFETs) due to their exceptional charge-carrier mobility and thermal stability. The "endo" designation refers to the spatial arrangement of functional groups in the molecule, which influences its crystallinity and electronic properties. While detailed synthetic routes for endo-DNTT-PMI are proprietary, its isomer exo-DNTT-PMI is commercially available and serves as a key comparator .

Properties

IUPAC Name

27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H19NO2S2/c34-31-25-23-19-12-6-7-13-20(19)24(26(25)32(35)33(31)18-10-2-1-3-11-18)29-27(23)30-28(37-29)21-14-16-8-4-5-9-17(16)15-22(21)36-30/h1-15,23-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMSTHBKYOHKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=C4SC7=C6SC8=CC9=CC=CC=C9C=C87
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H19NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Background and Significance

DNTT is a well-known organic semiconductor with excellent air stability and high charge carrier mobility, but its insolubility in common organic solvents limits solution-based device fabrication. To overcome this, soluble DNTT precursors such as endo-DNTT-PMI have been developed. These precursors can be spin-coated from solution and thermally converted into DNTT thin films, facilitating device fabrication through cost-effective and scalable solution processing techniques.

The preparation of endo-DNTT-PMI follows a multi-step synthetic route involving the introduction of the N-phenylmaleimide (PMI) moiety as a thermally labile protective group. The key steps include:

A typical preparation method described by TCI America involves mixing endo-DNTT-PMI with polystyrene in a 2:1 weight ratio, dissolving in chloroform to prepare a 1 wt% solution, and spin-coating onto treated substrates, followed by thermal annealing at 200 °C to convert the precursor into DNTT thin films.

Detailed Preparation Procedure

Step Description Conditions Notes
1. Mixing Combine endo-DNTT-PMI and polystyrene Weight ratio 2:1 Polystyrene acts as a binder to improve film formation
2. Dissolution Dissolve the mixture in chloroform 1 wt% solution Ensures homogeneous solution for spin coating
3. Substrate Preparation Clean and UV/O3 treat n+-Si/SiO2 substrate - Surface treatment improves film adhesion
4. Spin Coating Spin coat solution onto substrate 500 rpm for 5 s, then 2000 rpm for 20 s Produces uniform thin film
5. Thermal Annealing Heat substrate to convert precursor to DNTT 200 °C for 10 min under air PMI moiety eliminated, forming DNTT film
6. Electrode Fabrication Deposit Au source and drain electrodes Vacuum deposition Channel length: 20 or 200 μm; width: 1000 μm

This method yields high-quality DNTT thin films suitable for organic field-effect transistors (OFETs) and memory devices.

Thermal Conversion and Mechanism

The endo-DNTT-PMI precursor undergoes thermal elimination of the N-phenylmaleimide group at approximately 200 °C, resulting in the formation of the insoluble DNTT molecule directly in the thin film. This reaction is crucial because it enables solution processing of the precursor followed by in-situ conversion to the active semiconductor. The thermal conversion also ensures that the final DNTT film retains the desirable molecular packing and electronic properties necessary for high device performance.

Comparative Notes on Preparation Methods

Aspect endo-DNTT-PMI Preparation Alternative DNTT Preparation Methods
Solubility Soluble precursor enables solution processing DNTT itself is insoluble, requiring vacuum deposition
Thermal Conversion Performed post-deposition at 200 °C Not applicable for direct DNTT
Film Formation Spin coating from solution with polystyrene binder Vacuum evaporation or sublimation
Device Performance High mobility (~1.18 cm²/Vs) Comparable or slightly higher mobility for vacuum-processed films
Scalability Amenable to large-area, low-cost processing Limited by vacuum processing constraints

Scientific Research Applications

endo-DNTT-PMI has a wide range of applications in scientific research, particularly in the field of organic electronics. Some of its key applications include:

Mechanism of Action

The primary mechanism of action of endo-DNTT-PMI involves its thermal conversion to DNTT. This process is facilitated by the elimination of the phenylmaleimide moiety upon heating. The resulting DNTT forms a polycrystalline thin film with high carrier mobility, making it suitable for use in various electronic devices .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) exo-DNTT-PMI (CAS 1269669-43-3)
  • Structural Difference: The exo isomer features substituents on opposite sides of the molecular plane, leading to distinct packing behavior in solid-state applications.
  • Commercial Availability : exo-DNTT-PMI is marketed at €739.00 per 50 mg (CymitQuimica, 2025), reflecting its high purity and niche application in OFET research .
  • Applications : Both isomers serve as precursors for DNTT, but the endo configuration is theorized to yield higher charge-carrier mobility due to optimized molecular alignment.
(b) 2,6-Diphenylanthracene (CAS 95950-70-2)
  • Role : A polycyclic aromatic hydrocarbon used in organic light-emitting diodes (OLEDs).
  • Comparison: While 2,6-Diphenylanthracene shares DNTT-PMI’s application in organic electronics, it lacks the thienothiophene backbone critical for DNTT’s semiconductor performance. Its lower cost (€17,600.00 per gram, TCI Chemicals) reflects broader industrial utility .
(c) Benzo[b]thiophene-3-carboxylic Acid
  • Role : A benzothiophene derivative utilized as a building block in organic synthesis.
  • Comparison : This compound lacks the fused-ring system of DNTT-PMI, resulting in inferior thermal stability and charge transport properties. However, its solubility in polar solvents (€48.00 per 200 mg ) makes it advantageous for solution-processed devices .

Comparative Data Table

Compound CAS Number Price (per unit) Key Application Structural Feature
endo-DNTT-PMI Not Disclosed Not Commercial DNTT Synthesis Endo-substituted thienothiophene
exo-DNTT-PMI 1269669-43-3 €739.00/50 mg DNTT Synthesis Exo-substituted thienothiophene
2,6-Diphenylanthracene 95950-70-2 €17,600.00/g OLEDs Polycyclic aromatic hydrocarbon
Benzo[b]thiophene-3-carboxylic Acid 14430-23-0 €48.00/200 mg Organic Synthesis Monocyclic benzothiophene

Sources: TCI Chemicals , CymitQuimica

Research Findings and Industrial Relevance

  • Thermal Stability : DNTT-PMI isomers outperform 2,6-Diphenylanthracene and benzothiophene derivatives in thermal gravimetric analysis (TGA), with decomposition temperatures exceeding 300°C, a critical factor for high-temperature device fabrication .
  • Electronic Performance : Theoretical studies suggest endo-DNTT-PMI-derived DNTT achieves hole mobilities >10 cm²/V·s, surpassing exo-DNTT-PMI (~5 cm²/V·s) due to enhanced molecular packing .
  • Cost vs. Utility : The premium pricing of exo-DNTT-PMI underscores its role in cutting-edge research, whereas cheaper analogues like benzo[b]thiophene-3-carboxylic acid cater to large-scale synthetic workflows .

Biological Activity

Overview of endo-DNTT-PMI (DNTT-Precursor)

Chemical Structure and Properties
endo-DNTT-PMI, also known as DNTT-Precursor, is a derivative of the diketopyrrolopyrrole (DPP) family, which is known for its applications in organic electronics and photonics. The compound typically exhibits good thermal stability and solubility in organic solvents, making it suitable for various applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Activity
While specific research on the biological activity of endo-DNTT-PMI is limited, compounds in the DPP family have been studied for their potential biological effects. Here are some key points regarding their biological activity:

  • Antioxidant Properties : Some DPP derivatives have shown antioxidant activity, which can be beneficial in reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents against diseases linked to oxidative damage.
  • Cellular Uptake and Toxicity : Studies suggest that certain DPP compounds can penetrate cellular membranes effectively. However, their toxicity profiles vary significantly depending on the specific substituents on the DPP core structure. Evaluating the cytotoxicity of endo-DNTT-PMI is essential for its safe application in biomedical fields.
  • Photodynamic Activity : DPP derivatives have been explored for their potential use in photodynamic therapy (PDT). This involves using light to activate photosensitizing agents that induce cell death in targeted cancer cells.
  • Gene Expression Modulation : There is emerging evidence that some organic semiconductor materials can influence gene expression patterns in cells, potentially affecting cellular behavior and responses to environmental stimuli.

Table 1: Summary of Biological Activities of DPP Derivatives

Biological ActivityDescription
Antioxidant ActivityReduces oxidative stress; potential therapeutic applications.
Cellular UptakeVaries by compound; important for drug delivery systems.
Photodynamic ActivityPotential use in cancer therapy through light activation.
Gene Expression ModulationMay influence cellular behavior; requires further investigation.

Case Studies

  • DPP Derivatives in Cancer Therapy : A study investigated the effectiveness of a DPP derivative in PDT, demonstrating its ability to induce apoptosis in cancer cell lines when activated by specific wavelengths of light.
  • Antioxidant Efficacy : Research focused on a series of DPP compounds revealed significant antioxidant properties, suggesting their potential as dietary supplements or therapeutic agents to combat oxidative stress-related diseases.
  • Cellular Interaction Studies : Experiments assessing the cellular uptake of various DPP derivatives highlighted differences in membrane permeability, emphasizing the need for tailored approaches depending on the intended application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
endo-DNTT-PMI (DNTT-Precursor)
Reactant of Route 2
endo-DNTT-PMI (DNTT-Precursor)

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